molecular formula C10H9FN4 B1466909 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine CAS No. 1488737-17-2

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1466909
CAS No.: 1488737-17-2
M. Wt: 204.2 g/mol
InChI Key: FCESVRFAIXLJCZ-UHFFFAOYSA-N
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Description

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine is a compound that belongs to the class of fluorinated pyridines and pyrimidines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine typically involves the use of fluorinated pyridines as starting materials. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid, followed by further reactions to introduce the pyrimidine moiety . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, and various catalysts such as palladium and platinum. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(5-fluoropyridin-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c1-6-14-9(3-10(12)15-6)7-2-8(11)5-13-4-7/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCESVRFAIXLJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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